molecular formula C7H7ClN2O5 B6617996 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride CAS No. 1803561-14-9

1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride

Cat. No. B6617996
CAS RN: 1803561-14-9
M. Wt: 234.59 g/mol
InChI Key: TZYFEIHJBPCRNG-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride (CM-6-O-DPCA-HCl) is an organometallic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular formula of C8H9ClN2O4 and a molar mass of 226.63 g/mol. CM-6-O-DPCA-HCl is a versatile compound that has been used in a variety of fields, including biochemistry, organic chemistry, and drug discovery.

Scientific Research Applications

CM-6-O-DPCA-HCl has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic molecules. It has also been used as a reagent for the synthesis of various metal complexes, as well as for the synthesis of metal-organic frameworks (MOFs). Additionally, CM-6-O-DPCA-HCl has been used as a catalyst in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of CM-6-O-DPCA-HCl is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various organic compounds. Additionally, it is believed that the compound can act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the synthesis of various metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CM-6-O-DPCA-HCl have not been extensively studied. However, it is believed that the compound may have some effects on the central nervous system, as it has been shown to bind to certain receptors in the brain. Additionally, the compound has been shown to have some anti-inflammatory properties, as well as some antioxidant effects.

Advantages and Limitations for Lab Experiments

The main advantage of using CM-6-O-DPCA-HCl in laboratory experiments is its versatility. The compound has a wide range of applications and can be used as a reagent, catalyst, or intermediate in the synthesis of various compounds. Additionally, the compound is relatively easy to synthesize and is relatively inexpensive.
The main limitation of using CM-6-O-DPCA-HCl in laboratory experiments is its toxicity. The compound is known to be toxic and should be handled with care. Additionally, the compound is not very stable and can decompose over time, which can lead to decreased yields in laboratory experiments.

Future Directions

The future of CM-6-O-DPCA-HCl is promising. The compound has a wide range of applications and is relatively easy to synthesize, making it an attractive option for scientists. Additionally, the compound has a number of potential therapeutic applications, such as anti-inflammatory and antioxidant effects. Additionally, the compound could be used as a catalyst in the synthesis of various organic compounds. Finally, the compound could be used in the development of new metal-organic frameworks (MOFs).

Synthesis Methods

CM-6-O-DPCA-HCl can be synthesized using a variety of methods, including the reaction of 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CM-6-O-DPCA) with hydrochloric acid. The reaction is typically carried out in aqueous solution at a temperature of 60-80°C, and the resulting product is a white, crystalline solid. The yield of the reaction is typically between 95-98%.

properties

IUPAC Name

1-(carboxymethyl)-6-oxopyridazine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5.ClH/c10-5-2-1-4(7(13)14)8-9(5)3-6(11)12;/h1-2H,3H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYFEIHJBPCRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(=O)O)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride

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